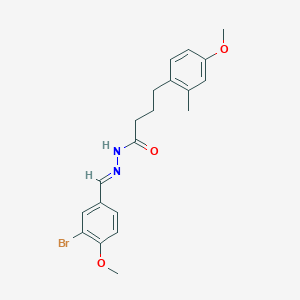![molecular formula C28H27N3O3 B297948 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione, also known as EPPPP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. EPPPP is a highly complex molecule with a unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. In
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to inhibit the proliferation of cancer cells and induce apoptosis through the modulation of various signaling pathways. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive target for drug development. However, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also has some limitations, including its complex structure, which makes it difficult to synthesize and modify. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for research on 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives. One area of research is the development of more potent and selective 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione analogs with improved pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, which could lead to the development of new therapeutic targets for the treatment of various diseases. Finally, the potential use of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione in combination with other drugs or therapies should be explored to determine its synergistic effects and potential clinical applications.
Conclusion:
In conclusion, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is a highly complex molecule with potential applications in the field of medicinal chemistry. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, and to explore their potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is a multi-step process that involves the condensation of various chemical reagents. The most common method of synthesizing 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is through the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-ethoxyphenylhydrazine in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with phosphorus oxychloride, followed by hydrolysis to yield 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have investigated the anti-cancer properties of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, demonstrating their ability to inhibit the proliferation of cancer cells and induce apoptosis. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione |
|---|---|
Formule moléculaire |
C28H27N3O3 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-2,7-diphenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C28H27N3O3/c1-2-34-23-16-14-22(15-17-23)31-26(32)24-25(20-10-5-3-6-11-20)29-18-9-19-30(29)28(24,27(31)33)21-12-7-4-8-13-21/h3-8,10-17,24-25H,2,9,18-19H2,1H3 |
Clé InChI |
ZGUXVWXGNUPKJY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3(C2=O)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3(C2=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

